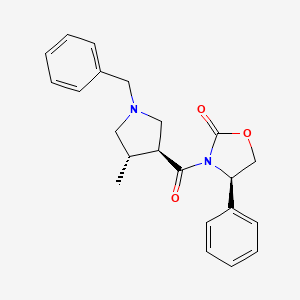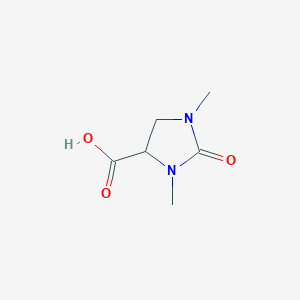
2,4-Dichloro-7-methylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-7-methylquinazoline (CAS# 25171-19-1) is a useful research chemical . It has a molecular weight of 213.06 and a molecular formula of C9H6Cl2N2 .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-7-methylquinazoline is represented by the formula C9H6Cl2N2 .Physical And Chemical Properties Analysis
2,4-Dichloro-7-methylquinazoline has a molecular weight of 213.07 . It is a solid at room temperature . The compound has a density of 1.4±0.1 g/cm3 and a boiling point of 317.9±42.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Corrosion Inhibition
2,4-Dichloro-7-methylquinazoline has been studied for its role in corrosion inhibition. For instance, benzoxazines, which include similar quinazoline derivatives, were evaluated for their corrosion inhibition properties on mild steel in hydrochloric acid solutions. These studies highlighted the importance of nitrogen content in the inhibitor and its concentration, demonstrating significant inhibition efficiency (Kadhim et al., 2017).
Anticancer Properties
Research on quinazoline derivatives has revealed their potential as anticancer agents. For example, a study discovered that N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a related compound, was a potent apoptosis inducer and showed high efficacy in human breast and other cancer models, indicating the significance of quinazolines in cancer therapy (Sirisoma et al., 2009).
Synthesis Methods
The synthesis of 2,4-dichloroquinazolines, including 2,4-dichloro-7-methylquinazoline, has been explored for its applications in chemical synthesis. A study detailed the synthesis of these compounds from 2-ethynylanilines and anthranilonitriles, demonstrating their utility in creating complex chemical structures (Lee et al., 2006).
Antimycobacterial Activity
Quinazoline derivatives have been synthesized and tested for their antimycobacterial activities. Certain 6-chloro substituted compounds showed promising activity against Mycobacterium avium and M. kansasii, indicating the potential of 2,4-dichloro-7-methylquinazoline in this domain (Kubicová et al., 2003).
Tubulin-Binding and Tumor-Vascular Disrupting Properties
A study on 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, closely related to 2,4-dichloro-7-methylquinazoline, demonstrated its ability to inhibit tumor cell proliferation and disrupt tumor vasculature, positioning it as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Safety And Hazards
The compound is associated with several hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Direcciones Futuras
Quinazoline derivatives, such as 2,4-Dichloro-7-methylquinazoline, have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . This information could help medicinal chemistry researchers to design and synthesize new derivatives or analogues to treat various diseases .
Propiedades
IUPAC Name |
2,4-dichloro-7-methylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIRNBNLOBXVPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620488 |
Source


|
| Record name | 2,4-Dichloro-7-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7-methylquinazoline | |
CAS RN |
25171-19-1 |
Source


|
| Record name | 2,4-Dichloro-7-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B1370401.png)








![3-[(3-Aminopyrrolidin-1-yl)methyl]phenol](/img/structure/B1370416.png)
